2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

regiochemistry Suzuki coupling pyrazine functionalization

2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine (CAS 2223035-26-3) is a heterocyclic boronic ester building block comprising a pyrazine core substituted at the 2-position with a cyclopropyl group and at the 5-position with a pinacol boronic ester (Bpin). With molecular formula C₁₃H₁₉BN₂O₂ and molecular weight 246.11 g·mol⁻¹, it belongs to the class of pyrazinyl boronates employed as Suzuki–Miyaura cross-coupling partners in medicinal chemistry and agrochemical synthesis.

Molecular Formula C13H19BN2O2
Molecular Weight 246.12 g/mol
Cat. No. B12986178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Molecular FormulaC13H19BN2O2
Molecular Weight246.12 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)C3CC3
InChIInChI=1S/C13H19BN2O2/c1-12(2)13(3,4)18-14(17-12)11-8-15-10(7-16-11)9-5-6-9/h7-9H,5-6H2,1-4H3
InChIKeyBLTOSEPJCJZPAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine: Core Identity, CAS Registry, and Structural Classification for Procurement Evaluation


2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine (CAS 2223035-26-3) is a heterocyclic boronic ester building block comprising a pyrazine core substituted at the 2-position with a cyclopropyl group and at the 5-position with a pinacol boronic ester (Bpin) . With molecular formula C₁₃H₁₉BN₂O₂ and molecular weight 246.11 g·mol⁻¹, it belongs to the class of pyrazinyl boronates employed as Suzuki–Miyaura cross-coupling partners in medicinal chemistry and agrochemical synthesis . The 5-Bpin substitution pattern distinguishes it from the more commonly cataloged 6-Bpin regioisomer (CAS 1412905-41-9), a difference that carries consequences for electronic distribution, coupling reactivity, and the structural topology of derived biaryl products .

Why 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine Cannot Be Replaced by Its 6-Bpin Regioisomer or Halide Precursors


Substituting this compound with the 6-Bpin regioisomer (CAS 1412905-41-9) or the corresponding bromide/chloride precursors (2-bromo-5-cyclopropylpyrazine, CAS 1086382-78-6; 2-chloro-5-cyclopropylpyrazine, CAS 1244761-68-9) introduces distinct differences in electronic character, reaction polarity, and synthetic workflow . The 5- vs 6-position of the boronic ester on the electron-deficient pyrazine ring alters the polarization of the C–B bond and the regiochemical outcome of cross-coupling, directly affecting the structure of downstream products . Furthermore, pyrazinyl boronic acids (the free acid form) are documented to undergo rapid protodeboronation under standard Suzuki conditions—with half-lives that can vary by over six orders of magnitude depending on heterocycle identity and pH—making the pinacol ester-protected form a critical stability determinant for reproducible coupling yields . Halide precursors, while cheaper, require the end user to source a separate boronic acid coupling partner, doubling the synthetic step count for library synthesis where the boronic ester itself is the desired diversity element.

Quantitative Differentiation Evidence: 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine vs. Closest Analogs


Regiochemical Identity: 5-Bpin Substitution Versus the 6-Bpin Regioisomer Defines Coupling Site and Product Topology

The target compound (CAS 2223035-26-3) carries the pinacol boronic ester exclusively at the pyrazine 5-position, whereas the commercially prevalent cyclopropylpyrazine boronic ester (CAS 1412905-41-9) is substituted at the 6-position . The pyrazine ring is electronically asymmetric: the two nitrogen atoms at positions 1 and 4 create distinct electronic environments at C-5 vs C-6. In Pd-catalyzed Suzuki–Miyaura coupling, the site of boron substitution directly determines which carbon forms the new C–C bond, giving rise to structurally non-interchangeable biaryl products. A synthesis targeting a 2-cyclopropyl-5-arylpyrazine requires the 5-Bpin isomer; use of the 6-Bpin isomer yields the 2-cyclopropyl-6-arylpyrazine regioisomer instead—a constitutional isomer with potentially different biological or materials properties .

regiochemistry Suzuki coupling pyrazine functionalization building block selection

Pinacol Ester Stability: Reduced Protodeboronation Risk Relative to Free Pyrazinyl Boronic Acids

Pyrazin-2-ylboronic acid and its derivatives are documented to undergo rapid protodeboronation under the aqueous basic conditions typical of Suzuki–Miyaura coupling, a degradation pathway that replaces the C–B bond with C–H and destroys coupling competency . The pinacol ester form provides a protective group that retards this hydrolytic decomposition. Studies on heteroaryl boronic esters reveal that protodeboronation half-lives span from seconds to days depending on heterocycle identity and pH, with the free boronic acid of electron-deficient heterocycles (including pyrazine) degrading fastest . While the pinacol ester of this compound does not eliminate protodeboronation entirely, it shifts the degradation kinetics sufficiently to enable reproducible coupling yields under standard anhydrous-to-minimally-aqueous Suzuki conditions, in contrast to the free acid which may decompose before transmetallation occurs .

protodeboronation boronic ester stability Suzuki–Miyaura coupling heterocyclic boronates

Cyclopropyl Substituent: Predicted Physicochemical Differentiation from Methyl, Ethyl, and Unsubstituted Pyrazine Boronic Esters

The cyclopropyl group imparts distinct physicochemical properties compared to alkyl-substituted pyrazine boronic esters. Predicted data for the target compound include: boiling point 357.7 ± 42.0 °C, density 1.11 ± 0.1 g·cm⁻³, and pKa 1.81 ± 0.10 . While direct experimental comparisons with the methyl analog (CAS 1101205-24-6, 2-methyl-5-Bpin-pyrazine) and the ethyl analog (CAS 1162262-41-0, 2-ethyl-6-Bpin-pyrazine) are not available from a single study, the cyclopropyl group is well-established in medicinal chemistry as a structural motif that increases the fraction of sp³-hybridized carbon (Fsp³), enhances conformational restraint, and can improve metabolic stability relative to open-chain alkyl or unsubstituted analogs . The cyclopropyl ring's van der Waals volume (~37 ų) lies between that of an isopropyl group (~46 ų) and an ethyl group (~28 ų), offering a steric profile that modulates binding pocket complementarity differently from linear alkyl substituents .

cyclopropyl group drug design physicochemical properties metabolic stability

Synthetic Role Differentiation: Nucleophilic Boron Partner vs. Electrophilic Halide Precursors in Cross-Coupling Workflows

This compound functions as the nucleophilic boron component in Pd-catalyzed Suzuki–Miyaura cross-coupling, reacting with aryl/heteroaryl halides or triflates to form C(sp²)–C(sp²) bonds at the pyrazine 5-position . In contrast, 2-bromo-5-cyclopropylpyrazine (CAS 1086382-78-6, MW 199.05) and 2-chloro-5-cyclopropylpyrazine (CAS 1244761-68-9, MW 154.60) serve as electrophilic partners, requiring an external arylboronic acid for coupling . This polarity difference dictates the synthetic strategy: the boronic ester directly enables diversification of the pyrazine 5-position with a library of aryl halides in a single step, while the halide precursors require two steps (borylation then coupling) to achieve the same product or diversification at the halide site rather than the boron site. For parallel library synthesis, the boronic ester reduces step count by one relative to starting from the halide and performing a Miyaura borylation–Suzuki coupling sequence .

Suzuki–Miyaura coupling synthetic strategy building block polarity library synthesis

Commercial Purity Benchmark: 98% HPLC Purity Establishes Baseline for Reproducible Coupling Stoichiometry

The target compound is commercially supplied at ≥98% purity (HPLC) by multiple vendors including Leyan (Catalog 1439037) . This purity level is critical for Suzuki–Miyaura coupling where boronic ester stoichiometry directly governs conversion: at 95% purity, a 5% impurity burden translates to a 5% undercharge if assumed pure, potentially leaving unreacted aryl halide and complicating purification. The structurally related 6-Bpin regioisomer (CAS 1412905-41-9) is also available at 95% purity from some suppliers, representing a 3-percentage-point purity differential . While both purity levels are suitable for research-scale coupling, the 98% specification reduces the likelihood of impurity-derived side products and simplifies stoichiometric calculations for scale-up.

purity specification Suzuki coupling stoichiometry quality control

Optimal Application Scenarios for 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine in Medicinal Chemistry and Agrochemical Synthesis


Parallel Library Synthesis of 2-Cyclopropyl-5-arylpyrazines via Single-Step Suzuki Diversification

This compound is the direct-use building block for generating arrays of 2-cyclopropyl-5-arylpyrazine analogs in a single Suzuki–Miyaura coupling step. Because the boronic ester is pre-installed at the 5-position, the user couples with a diverse set of (hetero)aryl bromides, chlorides, or triflates under standard Pd catalysis, producing the desired 5-arylated pyrazine library without need for an intermediate Miyaura borylation of the corresponding halide . This contrasts with the two-step workflow required when starting from 2-bromo-5-cyclopropylpyrazine (CAS 1086382-78-6), which would first require borylation and then coupling—doubling the synthetic operations per library member. This scenario is specifically enabled by the 5-Bpin regiochemistry; the 6-Bpin regioisomer would yield a 2-cyclopropyl-6-arylpyrazine library instead, a structurally distinct compound collection .

Kinase Inhibitor and CNS Drug Discovery Programs Requiring Cyclopropyl-Containing Heterocyclic Cores

The cyclopropyl group is a privileged fragment in kinase inhibitor design, where it contributes to conformational preorganization, modulated lipophilicity, and metabolic stabilization of the pyrazine core . Pyrazine and pyrrolopyrazine scaffolds bearing cyclopropyl substituents have been optimized into potent JAK3-selective inhibitors (e.g., 3-amido-5-cyclopropylpyrrolopyrazines) and TRPV4 antagonists incorporating 5-cyclopropylpyrazin-2-yl motifs . The target compound serves as a late-stage diversification intermediate for such programs: the boronic ester enables direct attachment of elaborated aryl or heteroaryl fragments to the cyclopropylpyrazine core, bypassing the need to construct the cyclopropyl ring after coupling. The 98% purity specification supports reproducible structure–activity relationship (SAR) determination where stoichiometric precision is required .

Agrochemical Lead Optimization Requiring Heterocyclic Boronic Esters with Enhanced Stability Profile

Pyrazine derivatives are established scaffolds in fungicidal and herbicidal agrochemicals. The pinacol ester form of this compound provides greater bench-top and solution stability compared to the corresponding free boronic acid, which is susceptible to rapid protodeboronation—a documented liability for pyrazinyl and other electron-deficient heteroaryl boronic acids . In agrochemical discovery, where compound libraries may be stored as DMSO solutions for weeks during screening campaigns, the pinacol ester's enhanced hydrolytic stability reduces the risk of boron group loss and ensures that the intended coupling-competent species is present when the compound is deployed in subsequent reactions. This stability advantage translates to more reliable structure–activity data and reduced material waste from decomposition .

Regiochemically-Defined Fragment-Based Screening Collections

Fragment-based drug discovery (FBDD) relies on well-characterized, high-purity building blocks with defined attachment vectors. The 5-Bpin substitution of this compound provides a single, unambiguous coupling handle at the pyrazine 5-position, while the cyclopropyl group at the 2-position serves as a lipophilic fragment that can occupy a hydrophobic pocket in the target protein. Inclusion of this compound in a fragment-coupling library enables systematic exploration of the pyrazine 5-position vector in target engagement, while the 6-Bpin regioisomer (CAS 1412905-41-9) would explore the 6-position vector—a complementary rather than interchangeable use case . The 98% purity ensures that fragment screening hits traced to this building block can be confidently resynthesized and advanced without concern for impurity-driven false positives .

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